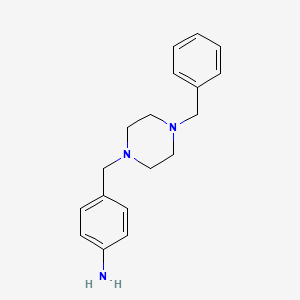
4-(4-Benzylpiperazin-1-ylmethyl)phenylamine
Vue d'ensemble
Description
4-(4-Benzylpiperazin-1-ylmethyl)phenylamine is a chemical compound with the empirical formula C12H19N3 . It is a solid substance and is used in early discovery research .
Molecular Structure Analysis
The molecular structure of 4-(4-Benzylpiperazin-1-ylmethyl)phenylamine can be represented by the SMILES stringCN1CCN(CC2=CC=C(C=C2)N)CC1 . The InChI representation is 1S/C12H19N3/c1-14-6-8-15(9-7-14)10-11-2-4-12(13)5-3-11/h2-5H,6-10,13H2,1H3 . Physical And Chemical Properties Analysis
4-(4-Benzylpiperazin-1-ylmethyl)phenylamine is a solid substance . It has a molecular weight of 205.30 . The compound should be stored in a dark place, under an inert atmosphere, at room temperature .Applications De Recherche Scientifique
Antimicrobial Activity
This compound has been used in the synthesis of novel 4-(3-(4-benzylpiperazin-1-yl)propoxy)-7-methoxy-3-substituted phenyl-2H-chromen-2-one . The synthesized compounds exhibited significant antibacterial and antifungal activity . This makes it a potential candidate for the development of new antimicrobial drugs.
Molecular Modeling
The compound has been used in molecular modeling studies. The data from these studies was compared with structure-based investigations using docking studies with the crystal structure of oxidoreductase (1XDQ and 3QLS) protein organisms . This suggests its potential use in the field of computational biology and drug design.
Synthesis of Bioactive Molecules
The compound has been used as a starting material for the synthesis of various bioactive molecules . This indicates its importance in medicinal chemistry and drug discovery.
Synthesis of Coumarin-based Piperazine Nuclides
In recent years, coumarin-based piperazine nuclides have gained considerable attention in drug discovery . The compound has been used in the synthesis of these nuclides, suggesting its potential application in this area.
Anticancer Activity
Coumarins and their derivatives, which can be synthesized using this compound, have been reported to have anticancer activity . This suggests a potential application in cancer research and treatment.
AntiHIV Activity
Coumarins and their derivatives, which can be synthesized using this compound, have been reported to have antiHIV activity . This indicates a potential application in the research and treatment of HIV.
Safety and Hazards
Mécanisme D'action
Target of Action
Similar compounds have been found to exhibit significant antibacterial and antifungal activity . The compound has also been used to prepare aminopyridopyrimidinones as tyrosine kinase inhibitors and anticancer agents .
Mode of Action
It’s known that the compound interacts with its targets, leading to changes that result in its antimicrobial and anticancer effects .
Biochemical Pathways
Given its antimicrobial and anticancer effects, it can be inferred that the compound likely interferes with essential biochemical pathways in these organisms or cells .
Result of Action
The result of the action of 4-(4-Benzylpiperazin-1-ylmethyl)phenylamine is the inhibition of growth in targeted organisms or cells. This is evidenced by its significant antibacterial and antifungal activity, as well as its use in the synthesis of anticancer agents .
Propriétés
IUPAC Name |
4-[(4-benzylpiperazin-1-yl)methyl]aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3/c19-18-8-6-17(7-9-18)15-21-12-10-20(11-13-21)14-16-4-2-1-3-5-16/h1-9H,10-15,19H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQGOTIAYUKPHTA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2)CC3=CC=C(C=C3)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10592441 | |
| Record name | 4-[(4-Benzylpiperazin-1-yl)methyl]aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10592441 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
422517-70-2 | |
| Record name | 4-[[4-(Phenylmethyl)-1-piperazinyl]methyl]benzenamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=422517-70-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-[(4-Benzylpiperazin-1-yl)methyl]aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10592441 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details




Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













![5-Bromoimidazo[1,2-a]pyridine hydrobromide](/img/structure/B1289497.png)
